1H-2-Benzopyran-1-one, 3,4-dihydro-3-propyl-
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Overview
Description
1H-2-Benzopyran-1-one, 3,4-dihydro-3-propyl- is an organic compound belonging to the class of dihydroisocoumarins. This compound is characterized by a benzopyran ring system with a propyl group at the 3-position. It is a derivative of isocoumarin and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzopyran-1-one, 3,4-dihydro-3-propyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of a suitable phenol with a propionic acid derivative, followed by cyclization to form the benzopyran ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 1H-2-Benzopyran-1-one, 3,4-dihydro-3-propyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1H-2-Benzopyran-1-one, 3,4-dihydro-3-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives.
Scientific Research Applications
1H-2-Benzopyran-1-one, 3,4-dihydro-3-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-1-one, 3,4-dihydro-3-propyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-: Known for its antimicrobial properties.
1H-2-Benzopyran-1-one, 3,4-dihydro-6-hydroxy-8-methoxy-3-methyl-: Studied for its antioxidant activity.
2H-1-Benzopyran, 3,4-dihydro-: A simpler derivative with different chemical properties.
Uniqueness
1H-2-Benzopyran-1-one, 3,4-dihydro-3-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
68062-36-2 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-propyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C12H14O2/c1-2-5-10-8-9-6-3-4-7-11(9)12(13)14-10/h3-4,6-7,10H,2,5,8H2,1H3 |
InChI Key |
HVJWGCPAJDBAJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
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